3-(2-Chloro-5-methylphenoxy)azetidine
Overview
Description
3-(2-Chloro-5-methylphenoxy)azetidine is a chemical compound that belongs to the class of azetidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 3-(2-Chloro-5-methylphenoxy)azetidine involves several steps. One common synthetic route includes the reaction of 2-chloro-5-methylphenol with azetidine under specific reaction conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-(2-Chloro-5-methylphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
3-(2-Chloro-5-methylphenoxy)azetidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are being tested for their efficacy in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methylphenoxy)azetidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
3-(2-Chloro-5-methylphenoxy)azetidine can be compared with other azetidine derivatives such as:
3-(2-Bromo-5-methylphenoxy)azetidine: Similar in structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
3-(2-Chloro-4-methylphenoxy)azetidine: The position of the methyl group is different, which can affect its chemical properties and applications.
3-(2-Chloro-5-ethylphenoxy)azetidine:
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
3-(2-chloro-5-methylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-2-3-9(11)10(4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTJGYSTUIDPJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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